Tggap
Description
Tggap refers to the glass transition temperature (Tg) measured via mechanical relaxation methods such as dynamic mechanical thermal analysis (DMTA), which detects changes in material stiffness under compression . It is a critical parameter for understanding the stability of amorphous materials, particularly in food science and polymer chemistry. The glass transition marks the shift from a brittle, glassy state to a flexible, rubbery state, influenced by moisture content and temperature. This compound is distinct from other Tg measurement methods, such as the Tgloss factor (derived from dielectric relaxation), which may yield different values due to variations in molecular mobility detection .
This compound is pivotal in predicting biochemical stability. For instance, in pea protein and bean cotyledon systems, this compound defines the critical storage temperature (Tc) below which enzymatic reactions (e.g., phytic acid hydrolysis) are suppressed . Its measurement is essential for optimizing storage conditions and material design in industries ranging from food preservation to pharmaceuticals.
Properties
CAS No. |
76995-91-0 |
|---|---|
Molecular Formula |
C34H41N7O8 |
Molecular Weight |
675.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-[4-[(2-hydroxyphenyl)diazenyl]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H41N7O8/c1-20(2)15-28(34(48)49)39-33(47)27(17-22-7-11-23(12-8-22)40-41-26-5-3-4-6-29(26)43)38-31(45)19-36-30(44)18-37-32(46)25(35)16-21-9-13-24(42)14-10-21/h3-14,20,25,27-28,42-43H,15-19,35H2,1-2H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,48,49)/t25-,27-,28-/m0/s1 |
InChI Key |
CXJOOHVWCLLZBK-MYKRZTLLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N=NC2=CC=CC=C2O)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N=NC2=CC=CC=C2O)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Stability Implications
Moisture-Driven this compound Changes
- Pea Protein: this compound decreases linearly with moisture (R² = 0.98), stabilizing at ~40°C for 16% moisture content.
- Bean Cotyledon : A 5% moisture increase reduces this compound by 25°C, but lipid content delays enzymatic spoilage despite rubbery-state conditions (Tc exceeds this compound by 20°C) .
Stability Diagrams
- Model Systems (Fig. 6 ): Pea protein’s this compound predicts a glassy state at 12% moisture, but phytic acid hydrolysis persists, challenging classical glass transition theory .
- Real Systems (Fig. 7 ): Bean cotyledon’s Tc (40°C) exceeds this compound by 20°C, aligning with seed aging kinetics, suggesting this compound alone is insufficient for stability modeling .
Methodological Considerations
This compound’s dependency on DMTA introduces variability compared to calorimetric methods (e.g., DSC):
Industrial and Research Implications
- Food Science : Prioritize this compound measurements for dry storage design but supplement with Tc data to account for enzymatic activity .
- Material Engineering : Blend pea protein with citrus pectin to enhance moisture resistance in biodegradable films .
Tables and Figures
Table 1. Gordon-Taylor Parameters for this compound Calculation
| Material | Tgs (°C) | k | R² |
|---|---|---|---|
| Pea Protein | 165 | 4.2 | 0.97 |
| Bean Cotyledon | 142 | 5.8 | 0.95 |
Figure 1. Stability diagram of pea protein showing this compound (●) and Tgloss factor (▲) .
Conclusion this compound provides critical insights into material stability but requires contextual interpretation with structural and functional analogs. Future research should integrate multi-method Tg analysis and expand comparisons to synthetic polymers for cross-industry applications.
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